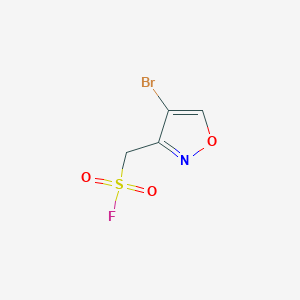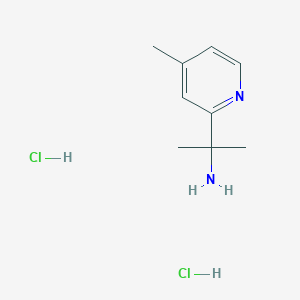
Octyl2-(4-cyanothiophen-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl2-(4-cyanothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a cyanothiophene moiety, and an acetate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(4-cyanothiophen-3-yl)acetate typically involves the esterification of 4-cyanothiophen-3-ylacetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-cyanothiophen-3-ylacetic acid+octanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
Oxidation: Octyl2-(4-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the cyano group to form amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Amides or esters formed from nucleophilic substitution at the acetate group.
科学的研究の応用
Chemistry
In chemistry, Octyl2-(4-cyanothiophen-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly esterases. Its ester bond is susceptible to hydrolysis, making it a useful substrate for enzyme assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which Octyl2-(4-cyanothiophen-3-yl)acetate exerts its effects depends on its application. In biological systems, the compound may interact with enzymes or receptors through its ester and cyano groups. The thiophene ring can participate in π-π interactions, enhancing binding affinity to target molecules. In materials science, the compound’s ability to form stable films is attributed to its molecular structure, which allows for efficient packing and electronic interactions.
類似化合物との比較
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, used primarily in flavors and fragrances.
4-cyanothiophen-3-ylacetic acid: The precursor to Octyl2-(4-cyanothiophen-3-yl)acetate, used in organic synthesis.
Octyl cyanoacetate: Another ester with a similar structure, used in organic photovoltaic cells.
Uniqueness
This compound is unique due to the presence of both the cyano group and the thiophene ring. This combination imparts distinct electronic properties, making it suitable for applications in organic electronics and materials science. Additionally, the ester linkage provides a site for further chemical modification, enhancing its versatility in synthetic chemistry.
特性
分子式 |
C15H21NO2S |
|---|---|
分子量 |
279.4 g/mol |
IUPAC名 |
octyl 2-(4-cyanothiophen-3-yl)acetate |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-4-5-6-7-8-18-15(17)9-13-11-19-12-14(13)10-16/h11-12H,2-9H2,1H3 |
InChIキー |
DFRFOPDYMGWBGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CC1=CSC=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
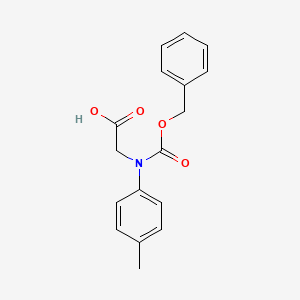
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
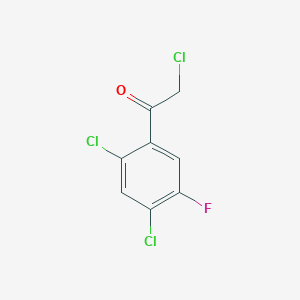
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
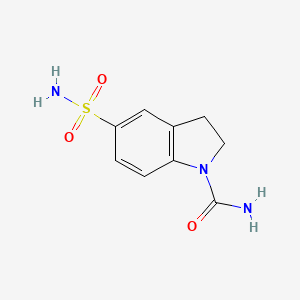
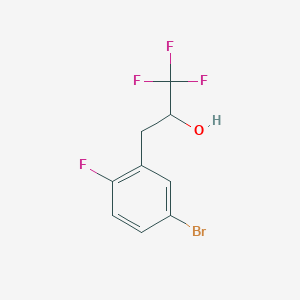
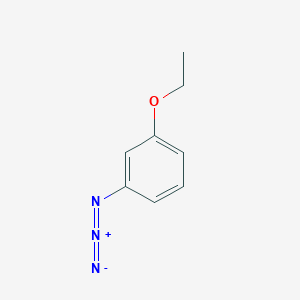
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
